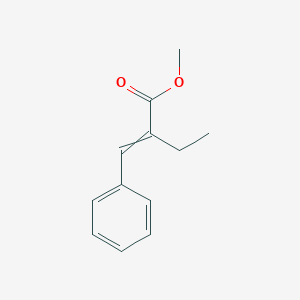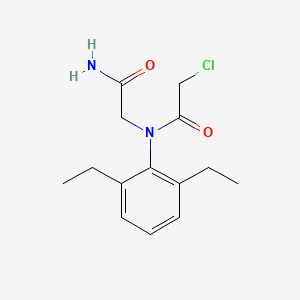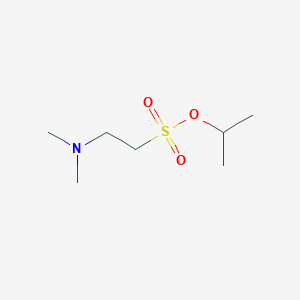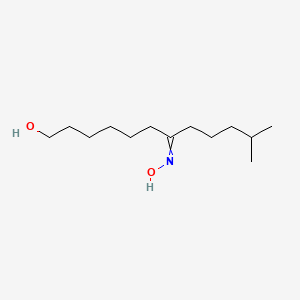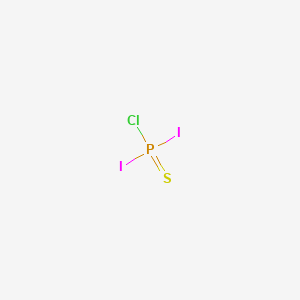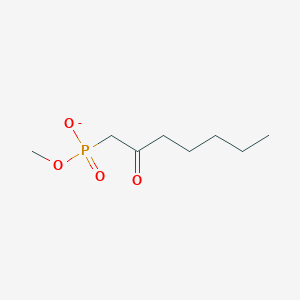
Methyl (2-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-oxoheptyl)phosphonate is an organic compound with the molecular formula C9H19O4P. It is also known as (2-oxoheptyl)phosphonic acid methyl ester. This compound is characterized by the presence of a phosphonate group attached to a heptyl chain with a ketone functional group at the second position. It is a colorless to light yellow clear liquid with a molecular weight of 222.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-oxoheptyl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For example, the reaction of trimethyl phosphite with iodoacetone can yield this compound . Another method involves the acylation of methylphosphonates, where dialkyl methylphosphonates are metalated and then reacted with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity. The process may include steps such as in situ generation of iodoacetone from chloroacetone, followed by its reaction with trimethyl phosphite at elevated temperatures (120-150°C) .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, such as the Horner-Wadsworth-Emmons reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and bases are used in the Horner-Wadsworth-Emmons reaction.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Alkenes and other substituted phosphonates.
Scientific Research Applications
Methyl (2-oxoheptyl)phosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2-oxoheptyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, including those involved in endocannabinoid biosynthesis and prostaglandin synthesis .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: Similar structure but with two methyl groups attached to the phosphonate.
Dimethyl (2-oxopropyl)phosphonate: A shorter chain analog with similar reactivity.
Dimethyl methylphosphonate: Lacks the ketone group and has different reactivity
Uniqueness
This compound is unique due to its specific chain length and the presence of both a ketone and a phosphonate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from synthetic chemistry to biological research .
Properties
CAS No. |
64243-82-9 |
|---|---|
Molecular Formula |
C8H16O4P- |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methoxy(2-oxoheptyl)phosphinate |
InChI |
InChI=1S/C8H17O4P/c1-3-4-5-6-8(9)7-13(10,11)12-2/h3-7H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
NKORFRGHAMJFOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(=O)CP(=O)([O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
